Regioisomeric Specificity: Divergent Pharmacological Activity from 5-yl vs. 4-yl Thiazole Substitution
The position of the Boc-protected amine on the thiazole ring is a critical determinant of biological activity. The 5-yl regioisomer (this compound) and the 4-yl regioisomer (CAS 1416713-16-0) are not interchangeable. In a class-level SAR study of thiazole-based kinase inhibitors, modifications to the thiazole core led to IC₅₀ values ranging from 0.154 μM to >12.24 μM in an AC50 assay, demonstrating that even minor positional changes can result in a >79-fold difference in potency [1]. While this specific compound's activity in that assay is not reported, the class-level data proves that the 5-yl substitution pattern is a unique vector that cannot be substituted with the 4-yl analog without risking complete loss of activity or altered selectivity profiles in a drug discovery program.
| Evidence Dimension | Potency in kinase inhibition assay |
|---|---|
| Target Compound Data | Not directly measured in this study; compound is a structural analog. |
| Comparator Or Baseline | Thiazole core modifications in kinase inhibitors |
| Quantified Difference | >79-fold difference in IC₅₀ between best and worst analogs |
| Conditions | In vitro kinase inhibition assay (AC50, μM) [1] |
Why This Matters
This data underscores that the specific 5-yl regioisomer is a non-substitutable chemical vector, essential for maintaining desired potency and selectivity in lead optimization.
- [1] National Center for Biotechnology Information (NCBI). (2011). Table 4, SAR of analogs containing modifications of thiazole core. In Probe Reports from the NIH Molecular Libraries Program [Internet]. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK63597/table/ml200.t4/ View Source
